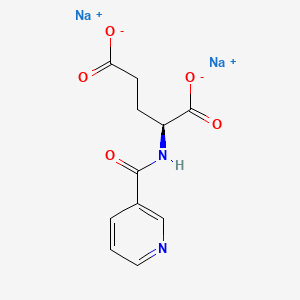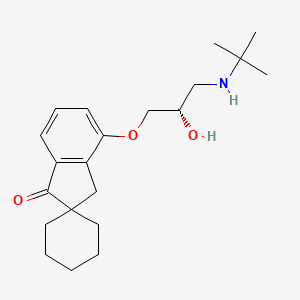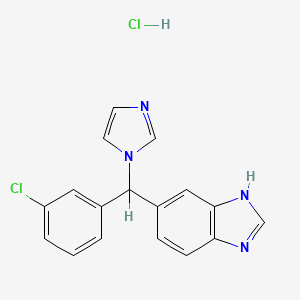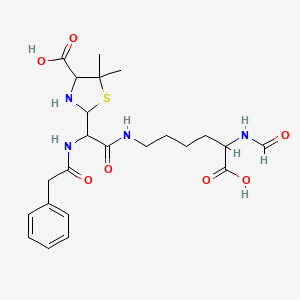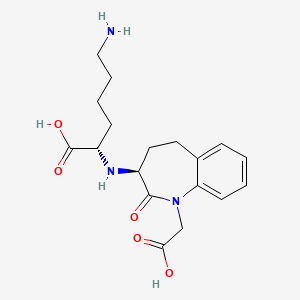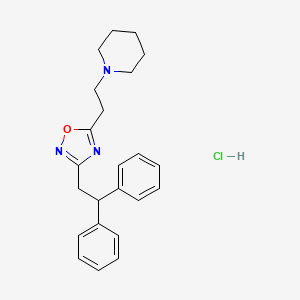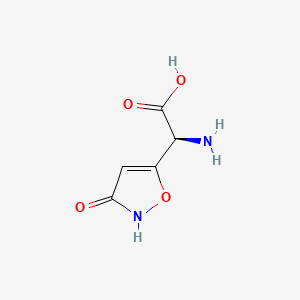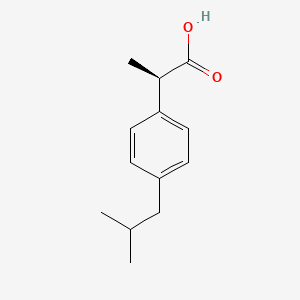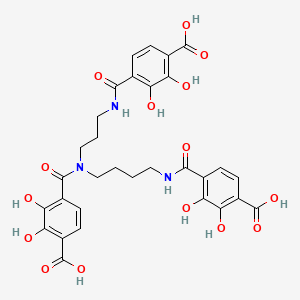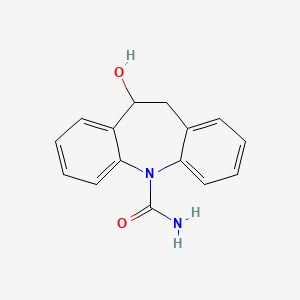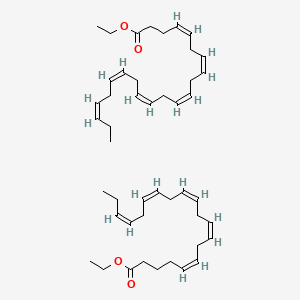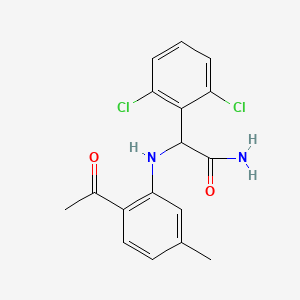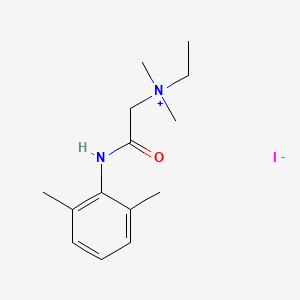
Lidocaine methiodide
Übersicht
Beschreibung
Lidocaine, also known as Xylocaine, is a local anesthetic used in a wide variety of superficial and invasive procedures . It prevents pain by blocking the signals at the nerve endings in the skin . Lidocaine Hydrochloride and Epinephrine, USP is a sterile isotonic solution containing a local anesthetic agent, Lidocaine Hydrochloride, and a vasoconstrictor, Epinephrine (as bitartrate) and are administered parenterally by injection .
Synthesis Analysis
Lidocaine is a member of the Caine family of pharmaceutical local anesthetics . The synthesis of Lidocaine may be envisioned as outlined in the retrosynthesis in Figure 2 below. The indicated carbon-nitrogen bond (a wavy line through the bond) in Lidocaine can be formed via the Sn2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide 1 .
Molecular Structure Analysis
The chemical structure of Lidocaine as well as three other members of this important family of numbing agents . Lidocaine-based ionic liquids, with ibuprofen and salicylate as counterion, were prepared first .
Chemical Reactions Analysis
Lidocaine methiodide (Methyllidocaine iodide) is a potent antiarrythmic agent . Lidocaine methiodide can be used for the research of ventricular arrhythmias produced by coronary occlusion .
Physical And Chemical Properties Analysis
The purpose of this paper was to examine the density, viscosity and electrical conductivity at different temperatures, as well as the thermal stability and structural properties of previously reported ionic liquids based on active pharmaceutical ingredients .
Wissenschaftliche Forschungsanwendungen
Modulation of Cardiac Arrhythmias
Lidocaine has been widely studied for its effects on ventricular arrhythmias, especially those associated with acute myocardial infarction. Research has demonstrated its efficacy in terminating ventricular tachycardia and suppressing ventricular extrasystoles, showcasing its potential utility in managing arrhythmias in coronary heart disease patients (Gianelly et al., 1967). Another study highlighted lidocaine's ability to block human heart sodium channels expressed in Xenopus oocytes, further emphasizing its role in preventing cardiac arrhythmias (Chahine et al., 1992).
Neurological Applications
Lidocaine methiodide's action extends to the neurological domain, where it has been used to investigate the effects of systemic lidocaine on ectopic neuroma and DRG discharge. This research underscores its potential in managing neuropathic pain without impacting nerve conduction, pointing towards its selective efficacy in silencing pathological pain signals while preserving normal sensory functions (Devor et al., 1992).
Impact on Cellular Mechanisms
Investigations into lidocaine's molecular mechanisms have revealed its intricate actions on voltage-gated sodium channels. Studies have identified specific residues lining the pore crucial for lidocaine's blocking effect, helping to elucidate the drug's use-dependent inhibition of sodium currents. This research contributes to a deeper understanding of how lidocaine achieves its therapeutic effects, potentially guiding the development of new therapeutic strategies for arrhythmias and pain management (Cummins, 2007).
Anticancer Potential
Emerging research has explored lidocaine's role beyond its conventional uses, such as its ability to inhibit the proliferation of lung cancer by modulating the expression of GOLT1A. This novel application suggests lidocaine's potential as a therapeutic agent in oncology, providing a foundation for future studies to further investigate its anti-cancer properties (Zhang et al., 2017).
Miscellaneous Applications
Additional studies have demonstrated lidocaine's diverse utility in scientific research, from its effects on oxidative stress and cell death mechanisms in yeast to its influence on thyroid hormones modifying susceptibility to lidocaine-kindling in rats. These studies highlight the wide-ranging impact of lidocaine on various biological processes and its potential for broader applications in biomedical research (Boone et al., 2017), (Pacheco-Rosado et al., 2001).
Safety And Hazards
Zukünftige Richtungen
There is now convincing preclinical and clinical evidence that i.v. lidocaine has anti-hyperalgesic effects . Numerous studies in healthy volunteers have shown that lidocaine infusion reverses hyperalgesia . Therefore, it may prove to be useful in the improvement of postoperative pain and recovery outcomes .
Eigenschaften
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-ethyl-dimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.HI/c1-6-16(4,5)10-13(17)15-14-11(2)8-7-9-12(14)3;/h7-9H,6,10H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZFQPPTRWTILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CC(=O)NC1=C(C=CC=C1C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29199-61-9 (Parent) | |
| Record name | Lidocaine methiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40163300 | |
| Record name | Lidocaine methiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lidocaine methiodide | |
CAS RN |
1462-71-1 | |
| Record name | Lidocaine methiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lidocaine methiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



